Cas no 5896-66-2 (2-Bromo-1-(5,6,7,8-Tetrahydronaphthalen-2-Yl)Ethanone)

2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is a brominated ketone derivative featuring a tetrahydronaphthalene core, making it a valuable intermediate in organic synthesis. Its reactive α-bromo ketone moiety enables efficient functionalization, particularly in nucleophilic substitution and cyclization reactions. The tetrahydronaphthalene scaffold enhances its utility in pharmaceutical and agrochemical research, where such frameworks are often explored for bioactive molecule development. This compound exhibits high purity and stability under standard handling conditions, ensuring reliable performance in synthetic applications. Its well-defined structure and reactivity profile make it suitable for use in constructing complex heterocycles or as a precursor for further derivatization in medicinal chemistry and material science.
2-Bromo-1-(5,6,7,8-Tetrahydronaphthalen-2-Yl)Ethanone structure
5896-66-2 structure
Product Name:2-Bromo-1-(5,6,7,8-Tetrahydronaphthalen-2-Yl)Ethanone
CAS No:5896-66-2
MF:C12H13BrO
MW:253.135022878647
CID:340317
PubChem ID:7353991
Update Time:2025-06-24

2-Bromo-1-(5,6,7,8-Tetrahydronaphthalen-2-Yl)Ethanone Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-bromo-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-
    • 2-bromo-1-(1,2,3,4-tetrahydronaphthalen-7-yl)ethanone
    • 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
    • 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
    • AKOS005203056
    • 6-bromoacetyl-1,2,3,4-tetrahydronaphthalene
    • 5896-66-2
    • SCHEMBL1183589
    • CS-0249459
    • BB 0221172
    • WZNSNVNABYKOAU-UHFFFAOYSA-N
    • EN300-43569
    • FT-0732882
    • 2-Bromo-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone
    • DTXSID20428560
    • 2-Bromo-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone, AldrichCPR
    • 2-Bromo-1-(5,6,7,8-Tetrahydronaphthalen-2-Yl)Ethanone
    • MDL: MFCD06666940
    • Inchi: 1S/C12H13BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2
    • InChI Key: WZNSNVNABYKOAU-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC2=C(C=1)CCCC2)=O

Computed Properties

  • Exact Mass: 252.01499
  • Monoisotopic Mass: 252.01498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

2-Bromo-1-(5,6,7,8-Tetrahydronaphthalen-2-Yl)Ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B817143-25mg
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$ 50.00 2022-06-06
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Additional information on 2-Bromo-1-(5,6,7,8-Tetrahydronaphthalen-2-Yl)Ethanone

Professional Introduction to 2-Bromo-1-(5,6,7,8-Tetrahydronaphthalen-2-Yl)Ethanone (CAS No. 5896-66-2)

2-Bromo-1-(5,6,7,8-Tetrahydronaphthalen-2-Yl)Ethanone is a significant compound in the field of organic synthesis and pharmaceutical research, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 5896-66-2, has garnered attention due to its potential applications in the development of novel bioactive molecules. The presence of both bromine and a tetrahydronaphthalene moiety makes it a versatile intermediate for further functionalization, enabling the synthesis of more complex structures.

The tetrahydronaphthalen-2-yl group in the molecular structure contributes to the compound's aromaticity while maintaining flexibility, which is crucial for interactions with biological targets. This feature has made it a valuable building block in medicinal chemistry, particularly in the design of small-molecule inhibitors and probes. Recent advancements in drug discovery have highlighted the importance of such intermediates in accelerating the development of targeted therapies.

In recent years, there has been growing interest in exploring the pharmacological properties of 2-Bromo-1-(5,6,7,8-Tetrahydronaphthalen-2-Yl)Ethanone and its derivatives. Studies have demonstrated its utility in modulating various biological pathways, including those involved in inflammation and cancer metabolism. For instance, researchers have investigated its potential as a scaffold for developing kinase inhibitors, leveraging its ability to engage with specific protein targets through hydrophobic interactions and hydrogen bonding.

The bromine substituent on the molecule provides a handle for further chemical modifications via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive compounds. The ability to introduce diverse functional groups at specific positions on the tetrahydronaphthalen-2-yl core allows for fine-tuning of physicochemical properties, enhancing drug-like characteristics such as solubility and bioavailability.

One notable application of CAS No. 5896-66-2 is in the synthesis of fluorescent probes for cellular imaging. The conjugation of fluorophores with this scaffold has enabled researchers to develop tools that can visualize biological processes with high specificity and sensitivity. Such probes are essential for understanding disease mechanisms at the molecular level and have been instrumental in preclinical studies aimed at validating new therapeutic strategies.

The compound's structural motif also finds relevance in materials science, particularly in the development of organic semiconductors and liquid crystals. The rigid yet flexible nature of the tetrahydronaphthalen-2-yl group contributes to stable electronic properties, making it suitable for applications in optoelectronic devices. Ongoing research is exploring its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic cells.

From a synthetic chemistry perspective, 2-Bromo-1-(5,6,7,8-Tetrahydronaphthalen-2-Yl)Ethanone serves as a key intermediate in multi-step syntheses targeting complex natural products and drug candidates. Its accessibility through established synthetic routes has facilitated its widespread use in academic and industrial research laboratories. The compound's robustness under various reaction conditions further underscores its utility as a reliable building block for medicinal chemists.

The intersection of computational chemistry and experimental synthesis has also shed light on new possibilities for utilizing CAS No. 5896-66-2. Molecular modeling studies have predicted novel derivatives with enhanced binding affinity to therapeutic targets, guiding rational drug design efforts. These computational approaches complement traditional high-throughput screening methods by providing insights into structure-activity relationships at an early stage of discovery.

In conclusion,2-Bromo-1-(5,6,7,8-Tetrahydronaphthalen-2-Yl)Ethanone (CAS No. 5896-66-2) represents a cornerstone compound with far-reaching implications across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from pharmaceutical development to advanced materials engineering. As research continues to uncover new functionalities and synthetic pathways, this compound is poised to remain at the forefront of innovation in chemical biology and beyond.

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